

Alniditan: A Technical Deep Dive into its Pharmacodynamics and Receptor Affinity Profile

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Compound of Interest

Compound Name: Alniditan

Cat. No.: B1664793

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Introduction

Alniditan is a potent serotonin 5-HT_{1D} receptor agonist that was investigated for the acute treatment of migraine.[1][2] Structurally a benzopyran derivative, it is distinct from the triptan class of migraine therapeutics.[1] This document provides a comprehensive technical overview of the pharmacodynamic properties and receptor affinity profile of **Alniditan**, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Core Pharmacodynamics: High Affinity and Agonism at 5-HT_{1D} Receptors

Alniditan demonstrates high-affinity binding to human 5-HT_{1D} α and 5-HT_{1D} β receptors, as well as the 5-HT_{1A} receptor.[1] Functional assays have confirmed that **Alniditan** acts as a full agonist at these receptors, leading to the inhibition of adenylyl cyclase, a key step in its therapeutic action.[1]

Receptor Affinity Profile

The receptor binding affinity of **Alniditan** has been characterized through radioligand binding assays. The equilibrium dissociation constants (K_i) for **Alniditan** at various human serotonin receptor subtypes are summarized in the table below. For comparison, data for the commonly

used migraine therapeutic, Sumatriptan, and the non-selective ergot alkaloid, Dihydroergotamine, are also included.

Compound	h5-HT1A (Ki, nM)	h5-HT1B (Ki, nM)	h5-HT1D α (Ki, nM)	h5-HT1D β (Ki, nM)
Alniditan	3.8	-	0.4	1.1
Sumatriptan	-	-	-	-
Dihydroergotamine	-	-	-	-

A hyphen (-) indicates that data was not available in the cited sources.

Functional Potency

The functional activity of **Alniditan** was assessed by its ability to inhibit forskolin-stimulated adenylyl cyclase in cells expressing recombinant human 5-HT receptors. The IC₅₀ values, representing the concentration of the drug that causes 50% inhibition, are presented below.

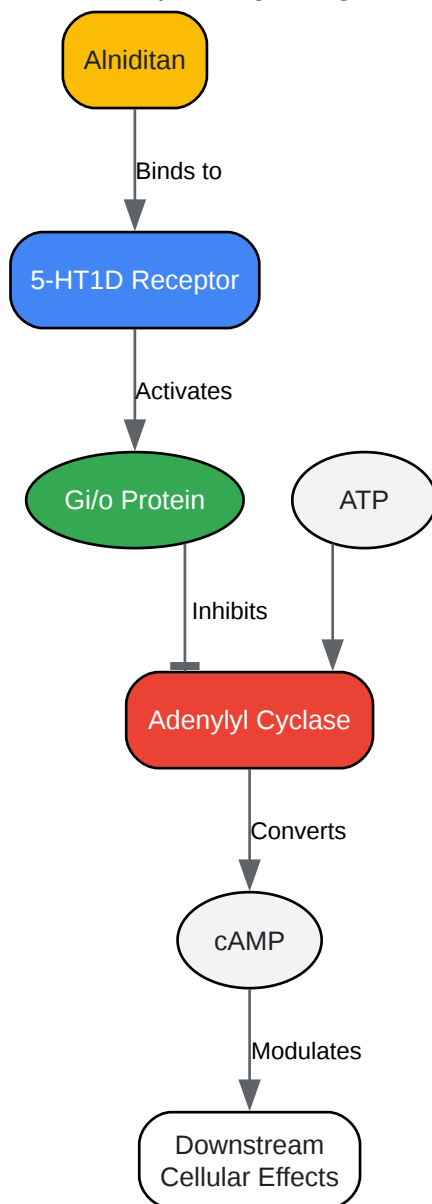
Compound	h5-HT1A (IC ₅₀ , nM)	h5-HT1B (IC ₅₀ , nM)	h5-HT1D (IC ₅₀ , nM)
Alniditan	74	1.7	1.3
Sumatriptan	-	20	2.6
Dihydroergotamine	-	2	2.2

A hyphen (-) indicates that data was not available in the cited sources.

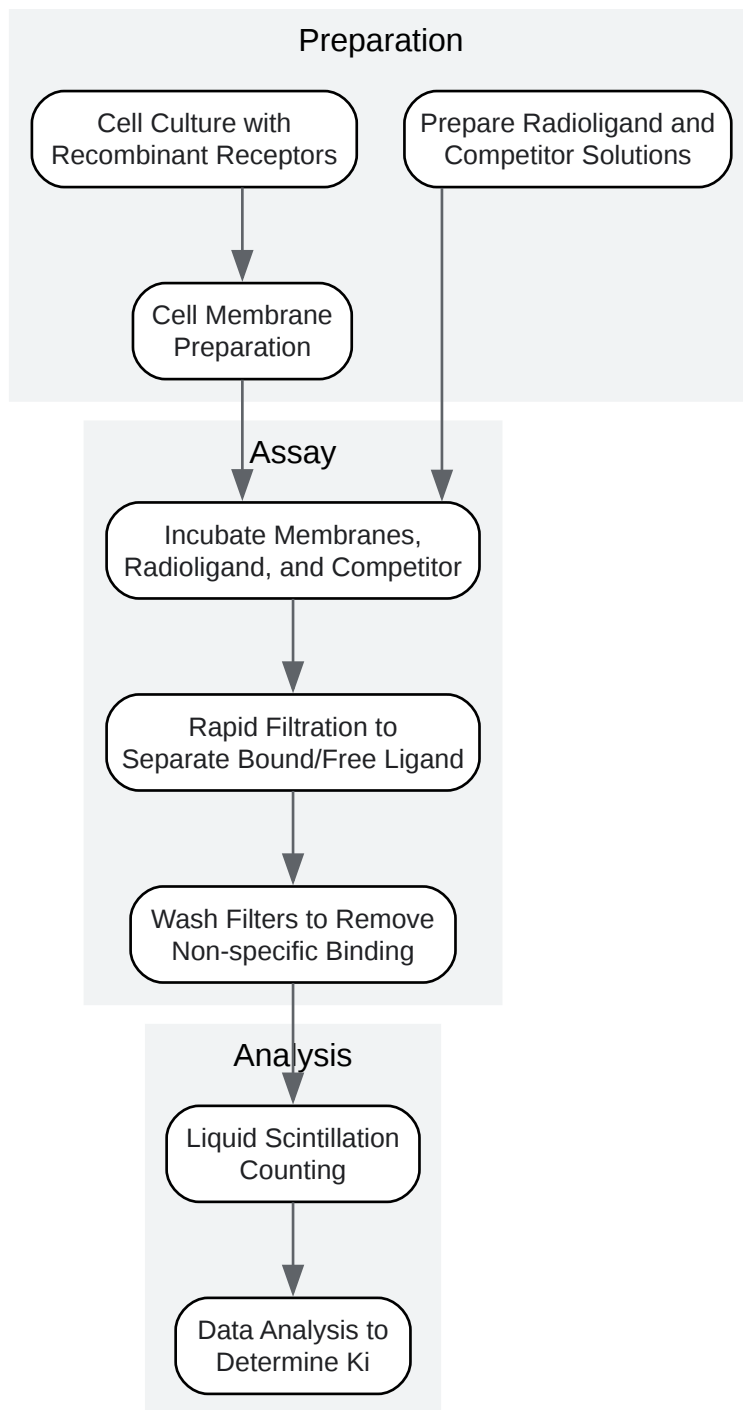
Signaling Pathway

Alniditan exerts its therapeutic effect through the Gi/o protein-coupled 5-HT_{1D} receptor. Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), ultimately modulating neuronal signaling.

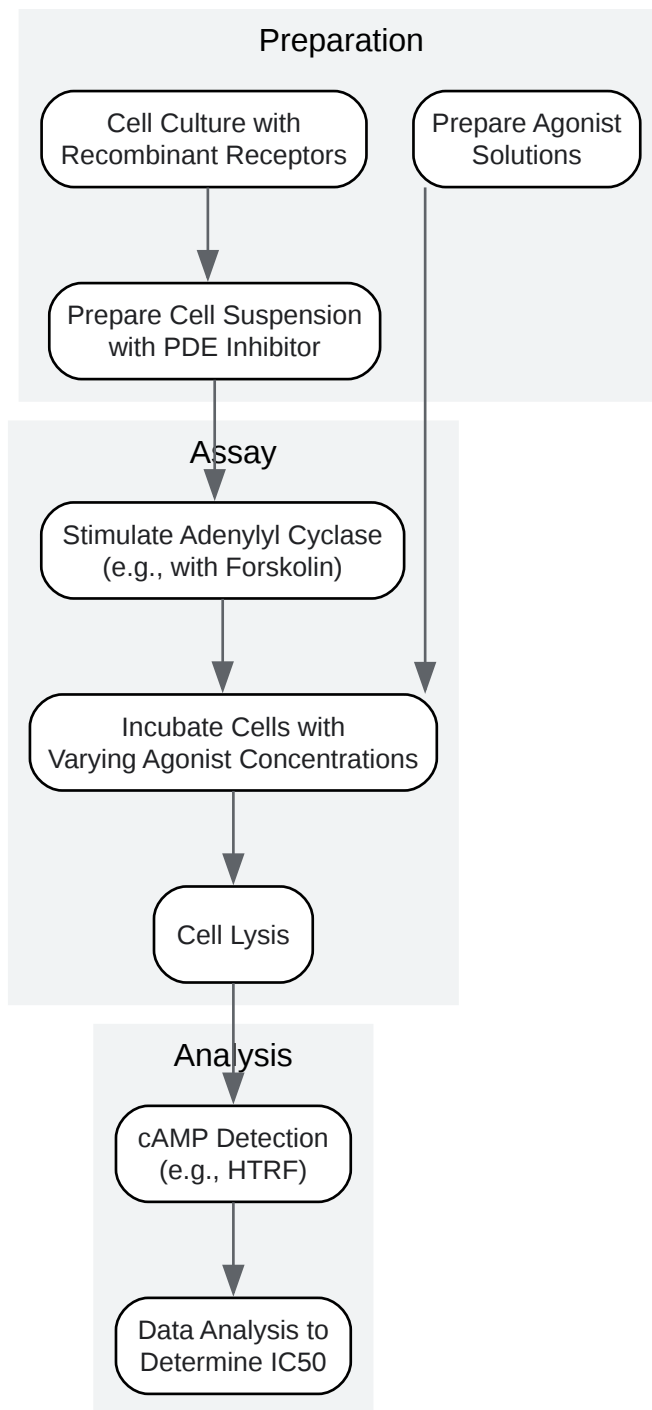
5-HT1D Receptor Signaling Pathway



Radioligand Binding Assay Workflow



Adenylyl Cyclase Inhibition Assay Workflow

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References

- 1. Alniditan, a new 5-hydroxytryptamine_{1D} agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine_{1D} alpha, human 5-hydroxytryptamine_{1D} beta, and calf 5-hydroxytryptamine_{1D} receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alniditan in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous Alniditan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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